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Compound of Interest

Compound Name: Nevadistinel

Cat. No.: B12374636 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
Nevadistinel (also known as NYX-458) is a novel small molecule that acts as a positive

allosteric modulator (PAM) of the N-methyl-D-aspartate (NMDA) receptor.[1][2][3] It is under

investigation for its therapeutic potential in mitigating cognitive deficits associated with various

neurodegenerative conditions.[1][2] As a spiro-lactam compound, the successful in vivo

administration of Nevadistinel is critical for preclinical research to evaluate its efficacy,

pharmacokinetics, and safety. This document provides detailed application notes and protocols

for the preparation of Nevadistinel for in vivo administration, based on its known chemical

properties and established formulation strategies for poorly water-soluble compounds.

Physicochemical Properties of Nevadistinel
A thorough understanding of the physicochemical properties of Nevadistinel is fundamental to

developing a suitable formulation for in vivo studies. While specific experimental data on its

solubility and stability are not extensively published, its chemical structure as a spiro-lactam

suggests it is likely a poorly water-soluble compound.

Table 1: Physicochemical Properties of Nevadistinel
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Property Value Source

Molecular Formula C15H18N2O3

Molecular Weight 274.32 g/mol MedChemExpress

CAS Number 2181816-92-0

Appearance To be determined MedKoo

Solubility To be determined MedKoo

Storage Conditions

Dry, dark, and at 0 - 4°C for

short term (days to weeks) or

-20°C for long term (months to

years).

MedKoo

Recommended Protocol for Formulation of
Nevadistinel for In Vivo Administration
Given the presumed low aqueous solubility of Nevadistinel, a multi-step approach involving

the use of co-solvents and/or complexing agents is recommended. The following protocol is a

general guideline and may require optimization based on the specific requirements of the

animal model and experimental design.

Materials:

Nevadistinel powder

Dimethyl sulfoxide (DMSO), analytical grade

Polyethylene glycol 400 (PEG400), USP grade

Saline (0.9% NaCl), sterile

Sterile, pyrogen-free vials

Vortex mixer
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Sonicator (optional)

Sterile filters (0.22 µm)

Protocol:

Initial Solubilization:

Accurately weigh the required amount of Nevadistinel powder in a sterile vial.

Add a minimal amount of DMSO to dissolve the powder completely. A starting point could

be 10-20% of the final desired volume.

Vortex thoroughly until the solution is clear. Gentle warming (37°C) or brief sonication may

aid in dissolution.

Addition of Co-solvent:

Add PEG400 to the DMSO solution. A common ratio for a vehicle composition is 10%

DMSO, 40% PEG400, and 50% saline.

Vortex the mixture until it is homogeneous.

Final Dilution with Saline:

Slowly add sterile saline to the mixture to reach the final desired concentration and

volume.

It is crucial to add the saline dropwise while continuously vortexing to prevent precipitation

of the compound.

Visually inspect the final solution for any signs of precipitation or cloudiness. If precipitation

occurs, the formulation may need to be adjusted by increasing the proportion of co-

solvents.

Sterilization:
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Sterilize the final formulation by filtering it through a 0.22 µm sterile filter into a new sterile

vial.

Storage:

Store the prepared formulation at 2-8°C and protected from light. It is recommended to

use the formulation within 24 hours of preparation to minimize the risk of degradation or

precipitation. A stability study for the specific formulation should be conducted if it needs to

be stored for a longer period.

Table 2: Example Vehicle Compositions for In Vivo Administration

Vehicle Component Percentage (%) Notes

Option 1

DMSO 10 Initial solubilizing agent.

PEG400 40
Co-solvent to maintain

solubility in aqueous solution.

Saline (0.9% NaCl) 50 Aqueous vehicle for injection.

Option 2

DMSO 5

Cremophor EL 5
Surfactant to improve solubility

and stability.

Saline (0.9% NaCl) 90

Note: The final concentration of DMSO should be kept as low as possible, ideally below 10%,

to avoid potential toxicity in animals. The tolerability of the chosen vehicle should be assessed

in a small group of animals before proceeding with the main study.

Experimental Workflow for In Vivo Administration
The following diagram illustrates a typical workflow for preparing and administering

Nevadistinel in a preclinical research setting.
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Formulation Preparation In Vivo Administration

Weigh Nevadistinel Dissolve in DMSO Add PEG400 Add Saline Sterile Filter Animal PreparationPrepared Formulation Dose Calculation Injection (e.g., IV, IP) Post-administration Monitoring

Click to download full resolution via product page

Experimental workflow for Nevadistinel administration.

Signaling Pathway of Nevadistinel
Nevadistinel enhances the function of NMDA receptors, which are critical for synaptic plasticity

and cognitive function. The following diagram illustrates the simplified signaling pathway of the

NMDA receptor and the modulatory role of Nevadistinel.
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Simplified NMDA receptor signaling pathway.

Upon binding of glutamate and a co-agonist (glycine or D-serine), and subsequent membrane

depolarization (often initiated by AMPA receptor activation), the magnesium block on the NMDA

receptor ion channel is removed. This allows for an influx of calcium ions, which activates

various downstream signaling cascades crucial for synaptic plasticity. Nevadistinel, as a

positive allosteric modulator, binds to a site on the NMDA receptor distinct from the agonist

binding sites and enhances the receptor's response to agonists, leading to increased channel

opening probability and/or a prolonged open state.

Conclusion
The successful in vivo evaluation of Nevadistinel hinges on the development of a stable and

well-tolerated formulation. The protocols and information provided herein offer a scientifically

grounded starting point for researchers. It is imperative to perform small-scale pilot studies to

confirm the solubility, stability, and in vivo tolerability of the final formulation before embarking

on large-scale preclinical trials. Further characterization of Nevadistinel's pharmacokinetic and

pharmacodynamic properties will be essential for its continued development as a potential

therapeutic agent for neurological disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b12374636#how-to-prepare-nevadistinel-for-in-vivo-
administration]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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